2-(3-Phenylpropyl)piperidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

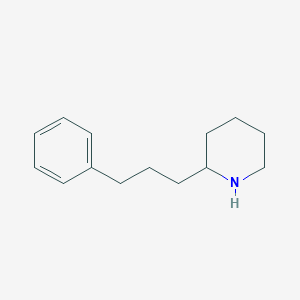

2-(3-Phenylpropyl)piperidine is an organic compound with the molecular formula C14H21N. It consists of a piperidine ring substituted with a 3-phenylpropyl group. This compound is part of the piperidine family, which is known for its significant role in the synthesis of various pharmaceuticals and biologically active molecules .

Wissenschaftliche Forschungsanwendungen

2-(3-Phenylpropyl)piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

Target of Action

2-(3-Phenylpropyl)piperidine, a piperidine derivative, has been found to exhibit significant anticancer potential . The primary targets of this compound are cancer cells, particularly those involved in breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

The compound interacts with its targets by modulating several crucial signaling pathways essential for the establishment of cancers . It reduces the level of Bcl-2 and increases the level of Bax-2, leading to a high Bax:Bcl-2 ratio. This ratio initiates caspase 9/3 dependent apoptosis in cancer cells . In addition to maintaining a high Bax:Bcl-2 ratio, it also down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle .

Biochemical Pathways

The compound affects several biochemical pathways. It regulates signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These pathways are crucial for the survival and proliferation of cancer cells. By modulating these pathways, the compound inhibits cell migration and helps in cell cycle arrest, thereby inhibiting the survivability of cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action include the initiation of apoptosis in cancer cells, inhibition of cell migration, and cell cycle arrest . These effects lead to a decrease in the survivability of cancer cells, thereby exhibiting its anticancer potential .

Biochemische Analyse

Biochemical Properties

It is known that piperidine derivatives, such as 2-(3-Phenylpropyl)piperidine, can interact with various enzymes and proteins

Cellular Effects

Piperidine derivatives have been shown to have potential anticancer properties, suggesting that they may influence cell function

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Metabolic Pathways

Piperidine derivatives are known to be involved in various metabolic pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylpropyl)piperidine typically involves the reaction of piperidine with 3-phenylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of 2-(3-Phenylpropyl)piperidine can be achieved through continuous flow reactions. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Phenylpropyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Saturated derivatives.

Substitution: Various substituted piperidine derivatives.

Vergleich Mit ähnlichen Verbindungen

Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

Piperine: An alkaloid found in black pepper with a similar piperidine ring but different substituents.

Matrine: An alkaloid with two fused piperidine rings, known for its antiviral and anticancer properties.

Uniqueness: 2-(3-Phenylpropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylpropyl group enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound in drug development .

Biologische Aktivität

2-(3-Phenylpropyl)piperidine, also known as a piperidine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its structural features, which influence its interactions with various biological targets, including receptors and enzymes. This article aims to provide a comprehensive overview of the biological activity of 2-(3-Phenylpropyl)piperidine, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-(3-Phenylpropyl)piperidine can be represented as follows:

This compound features a piperidine ring substituted with a phenylpropyl group, enhancing its lipophilicity and potential interactions with biological systems.

2-(3-Phenylpropyl)piperidine interacts with various receptors and enzymes in the body, exhibiting a range of biological activities:

- Receptor Interaction : The compound has been shown to bind to specific receptors on cell membranes, altering their conformation and activity. This includes modulation of neurotransmitter levels by inhibiting enzymes involved in neurotransmitter degradation.

- Enzyme Modulation : It can inhibit or activate specific enzymes, thereby influencing critical biochemical pathways. For example, it affects the MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation.

1. Neuropharmacological Effects

Research indicates that 2-(3-Phenylpropyl)piperidine exhibits significant neuropharmacological activity. It has been studied for its potential therapeutic effects in treating neurological disorders by modulating neurotransmitter systems.

2. Anti-inflammatory Properties

The compound demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property makes it a candidate for further investigation in the treatment of inflammatory diseases.

3. Antitumor Activity

Preliminary studies suggest that 2-(3-Phenylpropyl)piperidine may possess antitumor properties. It has been observed to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Neuropharmacological | Modulates neurotransmitter levels | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antitumor | Induces apoptosis in cancer cells |

Case Study 1: Neuropharmacological Investigation

In a study examining the effects of 2-(3-Phenylpropyl)piperidine on neurotransmitter levels, researchers found that low doses significantly increased serotonin levels in rat models. This effect was attributed to the compound's inhibition of monoamine oxidase (MAO), an enzyme responsible for serotonin degradation.

Case Study 2: Antitumor Activity

A recent in vitro study assessed the cytotoxic effects of 2-(3-Phenylpropyl)piperidine on various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Dosage Effects in Animal Models

The biological effects of 2-(3-Phenylpropyl)piperidine vary significantly with dosage:

- Low Doses : Therapeutic effects such as modulation of neurotransmitter levels.

- High Doses : Potential toxic effects including neurotoxicity and hepatotoxicity.

Metabolic Pathways

The metabolism of 2-(3-Phenylpropyl)piperidine involves cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are subsequently excreted. Understanding these metabolic pathways is crucial for evaluating the compound's pharmacokinetics and potential toxicity.

Eigenschaften

IUPAC Name |

2-(3-phenylpropyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14/h1-3,7-8,14-15H,4-6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYMFYBXXDGLJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.